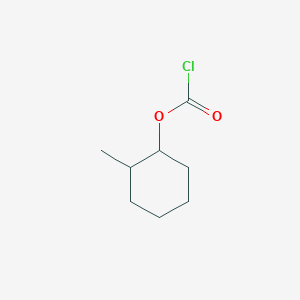
2-Methylcyclohexyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are characterized by the presence of a chloroformate group (ROC(O)Cl). These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Preparation Methods
2-Methylcyclohexyl chloroformate can be synthesized through the reaction of 2-methylcyclohexanol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
[ \text{COCl}_2 + \text{2-Methylcyclohexanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and control of reaction conditions. The reaction is typically carried out at low temperatures to minimize the formation of by-products and to ensure high yields of the desired product .
Chemical Reactions Analysis
2-Methylcyclohexyl chloroformate undergoes various chemical reactions, including:
-
Reaction with Amines: : It reacts with amines to form carbamates. This reaction is typically carried out in the presence of a base to absorb the hydrochloric acid formed. [ \text{ROC(O)Cl} + \text{H}_2\text{NR’} \rightarrow \text{ROC(O)-N(H)R’} + \text{HCl} ]
-
Reaction with Alcohols: : It reacts with alcohols to form carbonate esters. [ \text{ROC(O)Cl} + \text{HOR’} \rightarrow \text{ROC(O)-OR’} + \text{HCl} ]
-
Reaction with Carboxylic Acids: : It reacts with carboxylic acids to form mixed anhydrides. [ \text{ROC(O)Cl} + \text{HO}_2\text{CR’} \rightarrow \text{ROC(O)-OC(O)R’} + \text{HCl} ]
These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid formed .
Scientific Research Applications
2-Methylcyclohexyl chloroformate is used in various scientific research applications, including:
Organic Synthesis:
Metabolite Profiling: It is used in the quantitative analysis of metabolites containing amino and carboxylic groups.
Mechanism of Action
The mechanism of action of 2-Methylcyclohexyl chloroformate involves its reactivity with nucleophiles. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and carboxylic acids. The reaction typically proceeds via a substitution nucleophilic internal mechanism, resulting in the formation of carbamates, carbonate esters, or mixed anhydrides .
Comparison with Similar Compounds
2-Methylcyclohexyl chloroformate can be compared with other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity and are used in similar applications. this compound is unique due to its cyclohexyl ring structure, which can impart different steric and electronic properties compared to linear or aromatic chloroformates .
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
- Phenyl chloroformate
These compounds are used in various organic synthesis and analytical applications, similar to this compound .
Properties
Molecular Formula |
C8H13ClO2 |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
(2-methylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C8H13ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
RKEOVSXUOPSKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




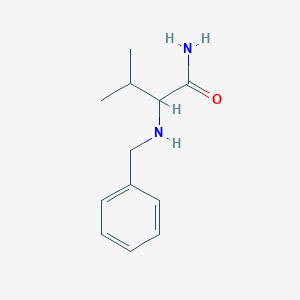
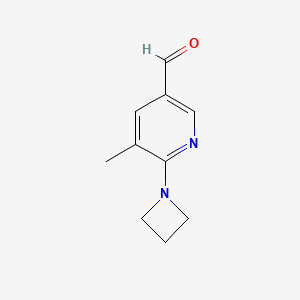
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
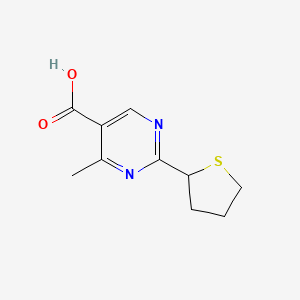

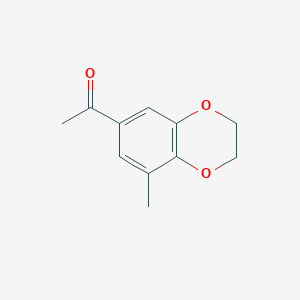
![6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13177237.png)
![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13177240.png)
![({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid](/img/structure/B13177244.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carboxamide](/img/structure/B13177248.png)
![1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13177250.png)

